molecular formula C12H12O2 B13111863 Benzoicacid,4-(1-methylethenyl)-,ethenylester

Benzoicacid,4-(1-methylethenyl)-,ethenylester

Cat. No.: B13111863
M. Wt: 188.22 g/mol
InChI Key: CRIQVRKWCZPFCU-UHFFFAOYSA-N
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Description

Benzoicacid,4-(1-methylethenyl)-,ethenylester is an organic compound with the molecular formula C10H10O2 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoicacid,4-(1-methylethenyl)-,ethenylester typically involves the esterification of benzoic acid derivatives with ethenyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous flow processes. These processes involve the use of large-scale reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzoicacid,4-(1-methylethenyl)-,ethenylester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethenyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) are often used in substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

Benzoicacid,4-(1-methylethenyl)-,ethenylester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzoicacid,4-(1-methylethenyl)-,ethenylester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its molecular structure allows it to interact with cellular components, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.

    Ethyl benzoate: An ester of benzoic acid with a fruity odor, used in flavorings and fragrances.

    Methyl benzoate: Another ester of benzoic acid, commonly used in perfumes and as a solvent.

Uniqueness

Benzoicacid,4-(1-methylethenyl)-,ethenylester is unique due to its specific molecular structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

ethenyl 4-prop-1-en-2-ylbenzoate

InChI

InChI=1S/C12H12O2/c1-4-14-12(13)11-7-5-10(6-8-11)9(2)3/h4-8H,1-2H2,3H3

InChI Key

CRIQVRKWCZPFCU-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC=C(C=C1)C(=O)OC=C

Origin of Product

United States

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